molecular formula C14H15BrN4O2 B6453882 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine CAS No. 2549000-71-5

4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine

Cat. No. B6453882
M. Wt: 351.20 g/mol
InChI Key: UVALKFVSBQCSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine is a synthetic organic compound that has recently gained attention due to its potential applications in a variety of scientific research fields. This compound has been studied extensively in recent years and has demonstrated interesting properties that make it a promising candidate for further research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine' involves the reaction of 3-bromopyridine with 1-(pyrrolidin-1-yl)propan-2-ol to form the intermediate compound, which is then reacted with 6-methoxy-2,4-diaminopyrimidine to yield the final product.

Starting Materials
3-bromopyridine, 1-(pyrrolidin-1-yl)propan-2-ol, 6-methoxy-2,4-diaminopyrimidine

Reaction
Step 1: 3-bromopyridine is reacted with sodium hydride in DMF to form the sodium salt of 3-bromopyridine., Step 2: The sodium salt of 3-bromopyridine is then reacted with 1-(pyrrolidin-1-yl)propan-2-ol in the presence of potassium carbonate to form the intermediate compound., Step 3: The intermediate compound is then reacted with 6-methoxy-2,4-diaminopyrimidine in the presence of acetic acid to yield the final product, '4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine'.

Scientific Research Applications

4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine has been studied for its potential applications in a variety of scientific research areas. It has been shown to have potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry. In particular, it has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This makes it a promising candidate for the development of drugs to treat a variety of diseases. Additionally, it has been studied for its potential applications in the fields of gene therapy and drug delivery.

Mechanism Of Action

The mechanism of action of 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of the enzyme leads to an increase in the levels of acetylcholine in the brain, which can lead to various physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine have not been fully studied. However, it is believed that it may have potential applications in the treatment of a variety of diseases. In particular, it has been studied for its potential to treat Alzheimer’s disease and other forms of dementia, as well as to improve memory and cognitive function. Additionally, it has been studied for its potential to act as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent.

Advantages And Limitations For Lab Experiments

The advantages of using 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine in lab experiments include its low cost, its ease of synthesis, and its potential applications in a variety of scientific research areas. The limitations of using this compound in lab experiments include its relatively low solubility in water, its potential to interact with other compounds, and its potential to cause adverse side effects in humans.

Future Directions

The future directions for 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine research include further investigation of its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry. Additionally, further research should be done to explore its potential as an inhibitor of the enzyme acetylcholinesterase and its potential to treat a variety of diseases. Additionally, further research should be done to explore its potential as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. Finally, further research should be done to explore its potential to improve memory and cognitive function.

properties

IUPAC Name

4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2/c1-20-14-6-13(17-9-18-14)19-5-3-10(8-19)21-12-2-4-16-7-11(12)15/h2,4,6-7,9-10H,3,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVALKFVSBQCSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(C2)OC3=C(C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine

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